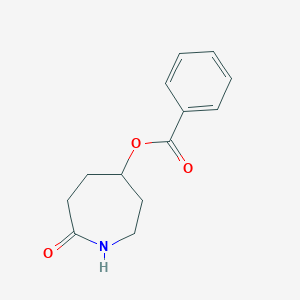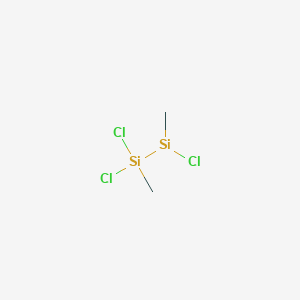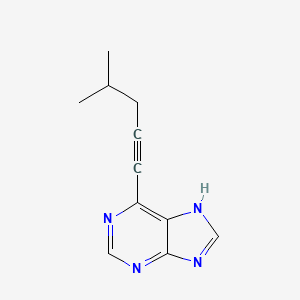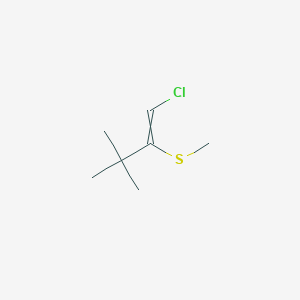
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile: is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an oxazolidine ring, making it a versatile molecule for synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile typically involves the reaction of a suitable nitrile with an oxazolidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the oxazolidine ring. Common reagents include tert-butylamine and phenyl isocyanate, which react under controlled temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or the nitrile group.
Substitution: Substitution reactions can occur at the phenyl or tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in biological studies, particularly in the development of chiral drugs and agrochemicals. Its ability to interact with biological molecules in a stereospecific manner is crucial for understanding enzyme-substrate interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mécanisme D'action
The mechanism of action of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The oxazolidine ring and the nitrile group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness: Compared to similar compounds, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both a nitrile group and an oxazolidine ring provides distinct reactivity and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
87190-45-2 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
(3R,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |
Clé InChI |
UFSNJTFWSSKMPS-QWHCGFSZSA-N |
SMILES isomérique |
CC(C)(C)N1[C@H](C[C@H](O1)C#N)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)




![(NE)-N-[(1-hexylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14413325.png)
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)

![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
